molecular formula C3H5NO B051709 3-Hydroxypropionitrile-2,2,3,3-d4 CAS No. 122775-18-2

3-Hydroxypropionitrile-2,2,3,3-d4

Cat. No. B051709
CAS RN: 122775-18-2
M. Wt: 75.1 g/mol
InChI Key: WSGYTJNNHPZFKR-VEPVEJTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria have been studied . It was reported that bacteria Comamonas sp. and Rhodococcus sp. can hydrolyze 3-hydroxypropionitrile (3-HPN) to 3-HP . A recombinant E. coli can convert propionyl-CoA to 3-HP by expressing the propionyl-CoA dehydrogenase from Candida rugosa .


Molecular Structure Analysis

The linear formula of 3-Hydroxypropionitrile-2,2,3,3-d4 is HOCD2CD2CN . The molecular weight is 75.10 . The SMILES string is [2H]C([2H])(O)C([2H])([2H])C#N .


Physical And Chemical Properties Analysis

The boiling point of 3-Hydroxypropionitrile-2,2,3,3-d4 is 228 °C . The melting point is -46 °C . The density is 1.041 g/mL at 25 °C .

Scientific Research Applications

Polar Solvent

3-Hydroxypropionitrile-2,2,3,3-d4 can be used as a polar solvent . In scientific research, polar solvents are often used to dissolve other polar and ionic substances. They play a crucial role in chemical reactions, especially those that occur in solution.

Investigation of Phospholipid Orientation

This compound has been used to investigate the orientation of phospholipids at the surface of polar solvents . This is done using a technique called neutral impact collision ion scattering spectroscopy. Understanding the orientation of phospholipids is important in many areas of biochemistry and cell biology, including the study of cell membranes.

Reagent for Carboxyl Protection in Peptide Synthesis

3-Hydroxypropionitrile-2,2,3,3-d4 can also be used as a reagent for carboxyl protection in peptide synthesis . In peptide synthesis, protecting groups are used to prevent certain reactions from happening prematurely. This allows chemists to control the sequence in which reactions occur.

Safety and Hazards

The safety data sheet indicates that 3-Hydroxypropionitrile-2,2,3,3-d4 should be kept away from heat and sources of ignition . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (hydrocyanic acid) .

properties

IUPAC Name

2,2,3,3-tetradeuterio-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGYTJNNHPZFKR-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483017
Record name 3-Hydroxypropionitrile-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropionitrile-2,2,3,3-d4

CAS RN

122775-18-2
Record name 3-Hydroxypropionitrile-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122775-18-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved into a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved in a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, based upon the results of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 2
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 3
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 4
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 5
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 6
Reactant of Route 6
3-Hydroxypropionitrile-2,2,3,3-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.